

PROTAC Degradator of RIPK1 Outperforms Selective Inhibitor in Preclinical Cancer Models

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Compound of Interest

Compound Name: PROTAC RIPK degrader-6

Cat. No.: B2515073

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A head-to-head comparison reveals that a novel PROTAC (Proteolysis-Targeting Chimera) targeting Receptor-Interacting Protein Kinase 1 (RIPK1) demonstrates superior anti-tumor efficacy when combined with radiotherapy compared to a selective RIPK1 inhibitor. This superior performance is attributed to the PROTAC's ability to eliminate the entire RIPK1 protein, thereby neutralizing both its kinase activity and its non-enzymatic scaffolding functions, which play a crucial role in tumor survival and resistance to treatment.

Researchers and drug development professionals are increasingly focusing on RIPK1 as a therapeutic target in a variety of diseases, including cancer and inflammatory conditions. While traditional small molecule inhibitors have been developed to block the kinase activity of RIPK1, a new class of drugs known as PROTACs offers a distinct mechanism of action: targeted protein degradation. A recent study directly compared the efficacy of a RIPK1-selective PROTAC, compound 225-5, with the RIPK1 selective inhibitor, GSK'074, in preclinical cancer models. The results highlight a significant advantage for the degrader technology.

In Vitro Performance: Potent Degradation vs. Inhibition

The RIPK1 PROTAC 225-5 was shown to be a highly potent and efficient degrader of the RIPK1 protein in various cancer cell lines. In human melanoma A375 cells, compound 225-5 achieved a DC50 (concentration to induce 50% protein degradation) of approximately 41 nM and a Dmax (maximum level of protein degradation) of 97%.^[1] In the B16F10 murine melanoma cell line, the DC50 was 91 nM with a Dmax of 92%.^{[1][2]}

In contrast, the RIPK1 inhibitor GSK'074 is a potent dual inhibitor of RIPK1 and RIPK3 with an IC50 of approximately 3 nM for inhibiting necroptosis in multiple cell types.[3][4][5] While GSK'074 effectively blocks the kinase activity of RIPK1, it does not affect the protein levels.

The following table summarizes the in vitro potency of the RIPK1 PROTAC 225-5 and the RIPK1 inhibitor GSK'074.

Compound	Mechanism of Action	Cell Line	Potency Metric	Value
PROTAC 225-5	RIPK1 Degradation	A375 (Human Melanoma)	DC50	41 nM[1][2]
A375 (Human Melanoma)	Dmax	97%[1][2]		
B16F10 (Murine Melanoma)	DC50	91 nM[1][2]		
B16F10 (Murine Melanoma)	Dmax	92%[1][2]		
Inhibitor GSK'074	RIPK1/RIPK3 Inhibition	Multiple Cell Lines	IC50 (Necroptosis)	~3 nM[3][4][5]

In Vivo Efficacy: PROTAC Demonstrates Clear Superiority in Combination Therapy

The most striking difference between the RIPK1 PROTAC and the selective inhibitor was observed in an in vivo melanoma mouse model. When combined with X-ray radiotherapy (XRT), the RIPK1 degrader 225-5 significantly delayed tumor growth and extended the median survival of the mice. In stark contrast, the RIPK1 inhibitor GSK'074, under the same experimental conditions, showed no meaningful therapeutic benefit in combination with radiotherapy.[1]

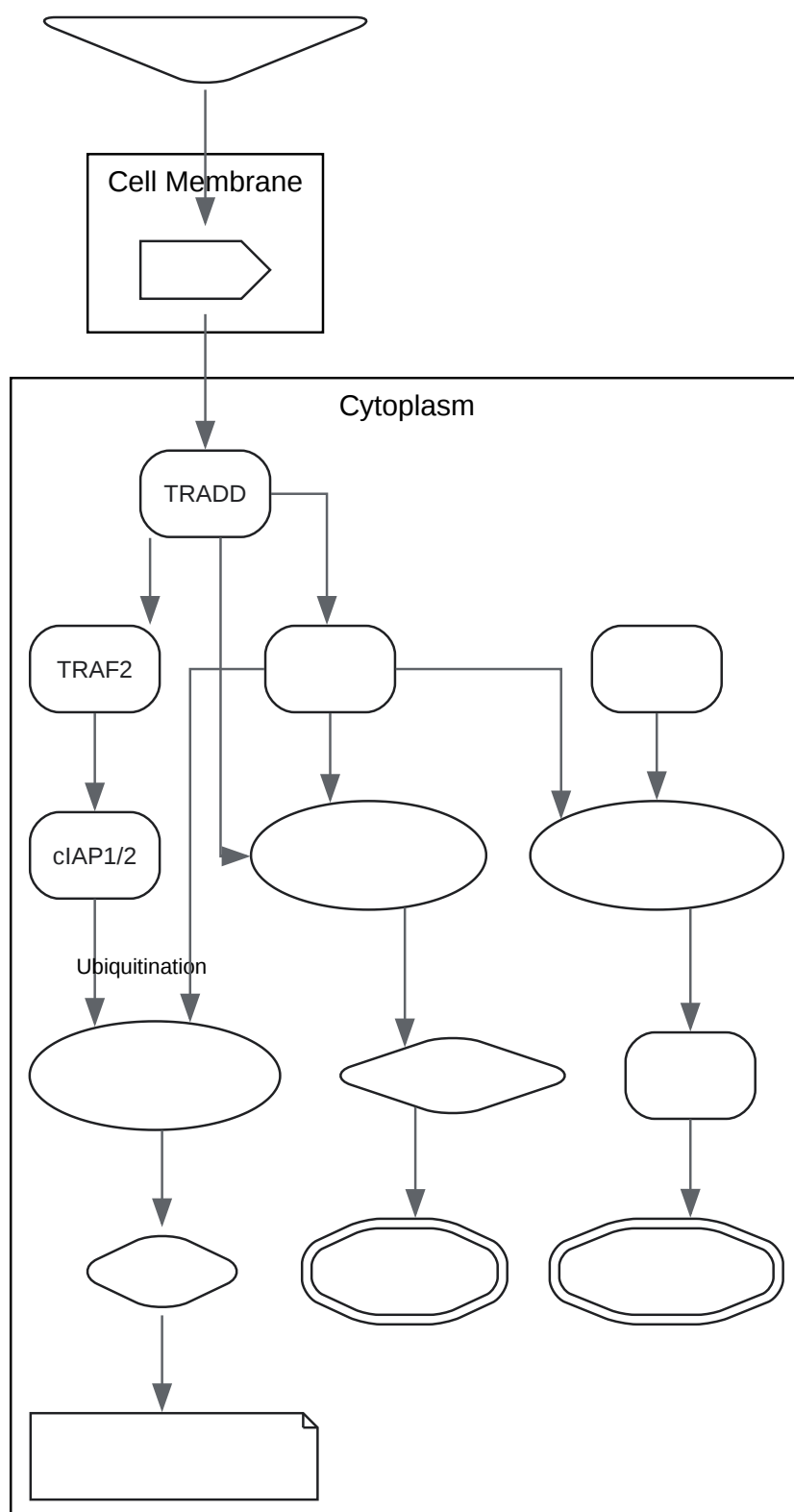
This outcome underscores the critical importance of RIPK1's non-enzymatic scaffolding function in cancer therapy resistance. By degrading the entire RIPK1 protein, the PROTAC eliminates this scaffolding function, which is not addressed by kinase inhibitors.

The following table summarizes the in vivo anti-tumor efficacy of the RIPK1 PROTAC 225-5 and the RIPK1 inhibitor GSK'074 in combination with radiotherapy in a B16F10 syngeneic mouse model.

Treatment Group	Outcome
Vehicle Control	Progressive tumor growth
XRT Alone	Moderate delay in tumor growth
GSK'074 + XRT	No significant improvement over XRT alone[1]
PROTAC 225-5 + XRT	Significant delay in tumor growth and extended median survival[1]

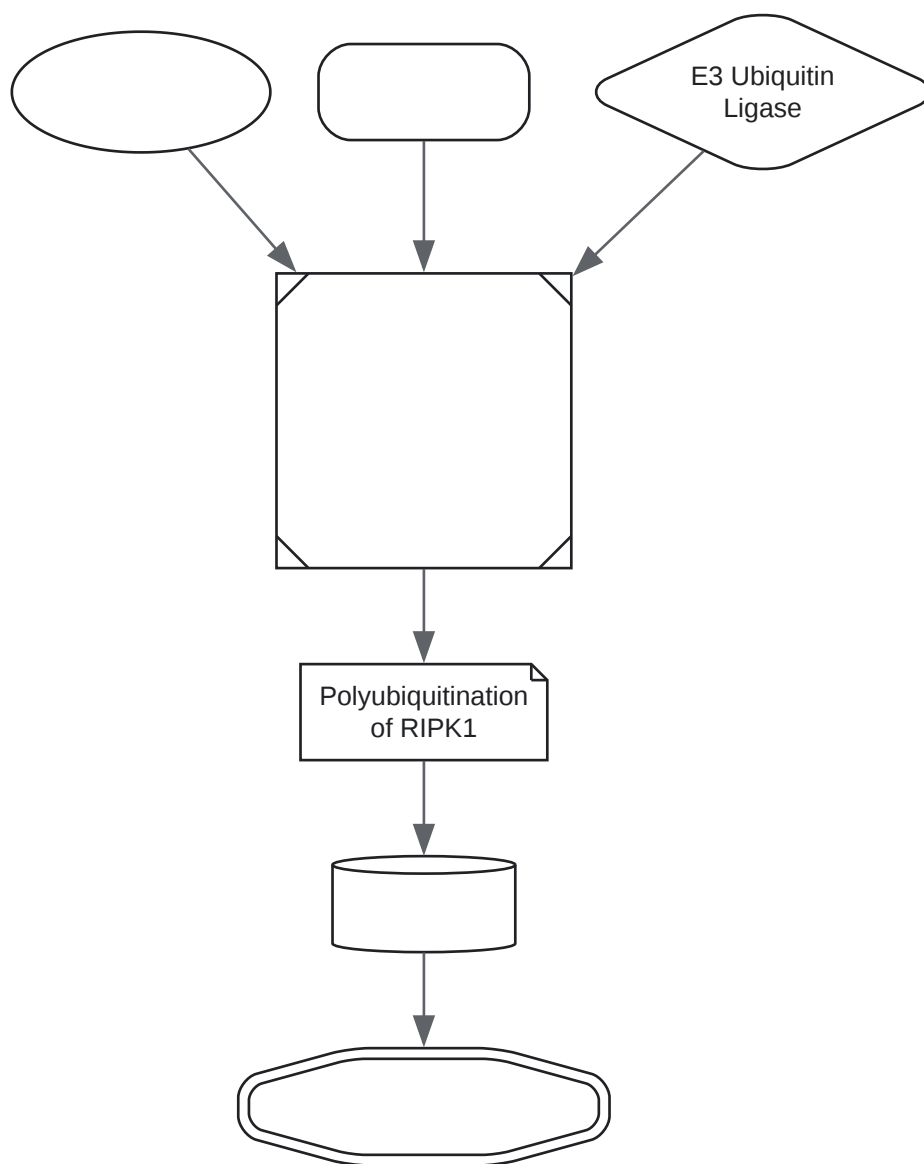
Signaling Pathways and Experimental Workflows

To better visualize the concepts discussed, the following diagrams illustrate the RIPK1 signaling pathway, the mechanism of action of PROTACs, and the experimental workflow of the in vivo study.



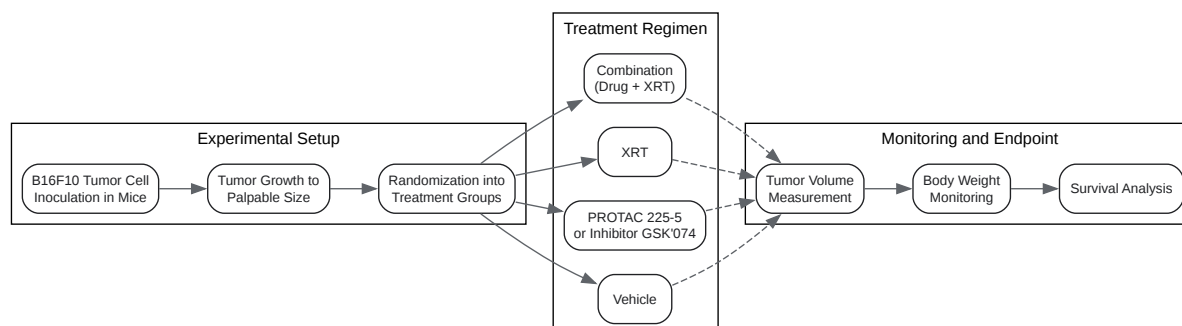
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Caption: Simplified RIPK1 signaling pathway.



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Caption: Mechanism of action of a PROTAC degrader.



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Caption: Workflow for the in vivo anti-tumor efficacy study.

Experimental Protocols

Western Blot for RIPK1 Degradation: A375 or B16F10 cells were seeded in 6-well plates and allowed to adhere overnight. The cells were then treated with varying concentrations of PROTAC 225-5 (or DMSO as a vehicle control) for 24 hours. Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature, followed by incubation with primary antibodies against RIPK1 and a loading control (e.g., β -actin or GAPDH) overnight at 4°C. After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an ECL detection reagent and imaged. Densitometry analysis was performed to quantify the relative RIPK1 protein levels.

In Vivo Tumor Growth Inhibition Study: Female C57BL/6 mice were subcutaneously inoculated with B16F10 melanoma cells. When tumors reached a palpable size, mice were randomized

into four treatment groups: (1) Vehicle, (2) PROTAC 225-5 or Inhibitor GSK'074, (3) X-ray radiotherapy (XRT), and (4) a combination of the drug and XRT. PROTAC 225-5 was administered intraperitoneally (i.p.) at a front-loaded dosing regimen (40 mg/kg once daily for 3 days, followed by 20 mg/kg once daily for 8 days).[1] The RIPK1 inhibitor GSK'074 was administered at a similar dosing schedule.[1] A single dose of 6 Gy XRT was delivered to the tumors. Tumor volumes were measured every other day with calipers. Body weights were monitored as a measure of toxicity. The study endpoint was a tumor volume exceeding a predetermined size or signs of morbidity, at which point the mice were euthanized, and the date was recorded for survival analysis.

In conclusion, the direct comparison between a RIPK1-targeting PROTAC and a selective inhibitor provides compelling evidence for the therapeutic advantages of the degradation approach, particularly for targets like RIPK1 where non-enzymatic functions are critical drivers of disease pathology. These findings are expected to guide the future development of novel therapeutics for cancer and other RIPK1-mediated diseases.

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